Hetisine

描述

属性

CAS 编号 |

10089-23-3 |

|---|---|

分子式 |

C20H27NO3 |

分子量 |

329.4 g/mol |

IUPAC 名称 |

5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol |

InChI |

InChI=1S/C20H27NO3/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18/h9-17,22-24H,1,3-7H2,2H3 |

InChI 键 |

PIWJSAMCEMZIDO-UHFFFAOYSA-N |

规范 SMILES |

CC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O |

产品来源 |

United States |

Foundational & Exploratory

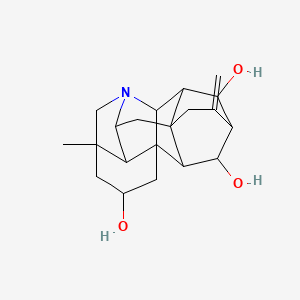

An In-depth Technical Guide to the Chemical Structure of Hetisine

This technical guide provides a comprehensive overview of the chemical structure of hetisine, a complex diterpenoid alkaloid. The information is intended for researchers, scientists, and professionals in drug development who are interested in the molecular architecture of this natural product.

Chemical Identity of this compound

This compound is a C20-diterpenoid alkaloid isolated from plants of the Aconitum and Delphinium species[1][2][3]. It belongs to the this compound-type diterpenoid alkaloids, which are characterized by a unique and complex polycyclic ring system[2][3][4]. The fundamental chemical properties of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (1S,3S,5R,11R,14R,17R,18R,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.0¹,⁸.0⁵,¹⁷.0⁷,¹⁶.0⁹,¹⁴.0¹⁴,¹⁸]nonadecane-3,10,19-triol[5] |

| Chemical Formula | C20H27NO3[5] |

| Molecular Weight | 329.4 g/mol [5] |

| CAS Number | 10089-23-3 |

| SMILES String | C[C@@]12C--INVALID-LINK--O)C(=C)C7)O">C@@HO[1] |

Core Molecular Architecture: The Hetisane Skeleton

Structurally, this compound and its analogues are defined by a heptacyclic (seven-ring) skeleton known as the hetisane skeleton[2][3][4]. This intricate framework is derived from an atisine-type diterpenoid alkaloid precursor through the formation of C(14)-C(20) and N-C(6) bonds[2][3][4].

The three-dimensional arrangement of the constituent rings has been established through single-crystal X-ray diffraction studies[3][4]. Key conformational features include:

-

Ring Conformations : The six-membered cyclohexane (B81311) rings A and B adopt a chair conformation, while the piperidine (B6355638) ring F exists in a boat conformation[3][4].

-

Bicyclo-[5][5][5]-octane System : Rings C, D, and E form a rigid bicyclo-[5][5][5]-octane system, which is fixed in a boat form[3][4].

-

Ring Fusions : The fusion between rings A and B is trans, whereas the fusion between rings B and C is cis[2][3].

The structural diversity among this compound-type alkaloids arises from the different oxidation states of the nitrogen atom and the variety of substituents attached to the core skeleton[2][3][4].

Visualization of the Hetisane Ring System

The following diagram illustrates the logical connectivity of the seven rings that constitute the core hetisane skeleton of this compound. This is a conceptual representation to aid in understanding the complex fused nature of the molecule.

Signaling Pathways and Experimental Protocols

Further research is required to delineate the specific signaling pathways modulated by this compound and to provide detailed experimental protocols. Pharmacological studies have indicated a range of biological activities for this compound-type alkaloids, including antiarrhythmic, antitumor, and antimicrobial effects, which are closely linked to their chemical structures[2][4]. The interaction with neuronal ion channels, particularly affecting sodium channel permeability, has been suggested as a mode of action[1]. A more in-depth search for specific bioactivity assays and mechanistic studies is needed to provide detailed experimental workflows and signaling pathway diagrams.

This document provides a summary of the chemical structure of this compound based on publicly available data. For detailed experimental use, refer to the primary literature.

References

- 1. This compound hydrochloride | 149926-20-5 | FH65482 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Chemistry and biological activities of this compound-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delatine (this compound) | C20H27NO3 | CID 20106065 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Intricate World of Hetisine Diterpenoid Alkaloids: A Technical Guide to Classification, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Hetisine-type diterpenoid alkaloids represent a significant and structurally complex class of natural products, primarily isolated from plants of the Aconitum and Delphinium genera.[1] Renowned for their diverse and potent biological activities, these compounds are a subject of intense research in phytochemistry, pharmacology, and synthetic chemistry. This technical guide provides an in-depth exploration of the classification of this compound diterpenoid alkaloids, detailed experimental protocols for their study, and a summary of their biological activities, with a focus on quantitative data and molecular mechanisms.

Classification of this compound Diterpenoid Alkaloids

Diterpenoid alkaloids are broadly categorized based on the number of carbon atoms in their fundamental skeleton, namely C18, C19, and C20 types. This compound-type alkaloids are a prominent subgroup of the C20-diterpenoid alkaloids, distinguished by their characteristic heptacyclic (seven-ring) hetisane skeleton.[1] This intricate framework arises from the formation of a C(14)–C(20) and an N–C(6) bond in an atisine-type precursor.

The primary classification of this compound-type diterpenoid alkaloids is based on the chemical state of the nitrogen atom within the molecule. This leads to four distinct subtypes:

-

Amine Subtype: These are the most common this compound alkaloids, characterized by a tertiary amine group.

-

N,O-mixed Acetal (B89532) Subtype: In this subtype, the nitrogen atom is part of an N,O-mixed acetal functional group.

-

N-oxide Derivatives: These compounds feature an N-oxide moiety.

-

Quaternary Ammonium (B1175870) Bases: This subtype includes alkaloids where the nitrogen atom is part of a quaternary ammonium cation.

This classification provides a systematic framework for understanding the structural diversity within this complex family of natural products.

Biosynthetic Relationship of this compound Alkaloids

The structural complexity of this compound-type alkaloids is a result of intricate biosynthetic pathways. Atisine-type diterpenoid alkaloids are considered the biosynthetic precursors to this compound-type alkaloids. The formation of the characteristic hetisane skeleton involves key intramolecular bond formations. The following diagram illustrates the logical relationship in the biosynthesis of these alkaloids.

References

A Technical Guide to the Natural Sources of Hetisine-Type Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of hetisine-type alkaloids, a significant class of C20-diterpenoid alkaloids. These complex molecules, known for their diverse and potent biological activities, are primarily found within specific genera of the Ranunculaceae and Rosaceae plant families. This document provides a comprehensive overview of their distribution, quantitative analysis, detailed experimental protocols for their isolation, and insights into their biosynthetic pathways and mechanisms of action.

Principal Natural Sources of this compound-Type Alkaloids

This compound-type diterpenoid alkaloids are predominantly biosynthesized by plants in the genera Aconitum, Delphinium, and Consolida of the Ranunculaceae family, and the genus Spiraea of the Rosaceae family.[1][2][3] While over 157 this compound-type alkaloids have been identified from seven genera across three families, the vast majority are isolated from Aconitum and Delphinium species.[3]

The distribution of these alkaloids is of significant chemotaxonomic importance. For instance, this compound-type alkaloids found in Spiraea plants typically feature fewer and simpler oxygenated substituents compared to those from the Ranunculaceae family.[2]

Table 1: Primary Plant Genera Containing this compound-Type Alkaloids

| Family | Genus | Notable Species | Reference |

| Ranunculaceae | Aconitum | A. coreanum, A. carmichaelii, A. palmatum, A. zeravschanicum | [2][3][4] |

| Ranunculaceae | Delphinium | D. elatum, D. cardinale, D. gracile, D. trichophorum | [3][5][6] |

| Ranunculaceae | Consolida | C. regalis, C. oliveriana | [7][8][9] |

| Rosaceae | Spiraea | S. japonica and its varieties | [3][10][11] |

Quantitative Analysis of this compound-Type Alkaloids

The concentration of this compound-type alkaloids can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. Quantitative data is crucial for assessing the potential of a plant source for alkaloid isolation and for standardizing extracts for research or therapeutic use.

Table 2: Quantitative Yields of Selected this compound-Type Alkaloids

| Alkaloid | Plant Source | Plant Part | Extraction/Purification Method | Yield | Reference |

| Guanfu Base A | Aconitum coreanum | Tuberous Roots | Pulsed Electric Field (PEF) Extraction | 3.94 mg/g of dried root | [2][12] |

| Guanfu Base A | Aconitum coreanum | Tuberous Roots | pH-Zone-Refining Counter-Current Chromatography | 578 mg from 3.5 g of crude extract | [1][2] |

| Total Diterpene Alkaloids | Consolida glandulosa | - | - | 3.53 mg Eq./g | [7] |

| Total Extract | Spiraea japonica var. fortunei | Leaves | Methanol (B129727) Extraction | 32.5 ± 2.1 % | [10] |

| Total Extract | Spiraea japonica var. fortunei | Flowers | Methanol Extraction | 17.1 ± 0.3 % | [10] |

Experimental Protocols: Extraction and Isolation

The isolation of this compound-type alkaloids from plant material is a multi-step process involving extraction, acid-base partitioning, and various chromatographic techniques. The following protocols provide detailed methodologies for the extraction and purification of these compounds.

General Extraction of Diterpenoid Alkaloids from Delphinium Species

This protocol outlines a standard procedure for the extraction and initial fractionation of diterpenoid alkaloids from Delphinium plant material.

Experimental Workflow for General Diterpenoid Alkaloid Extraction

Caption: General workflow for the extraction and fractionation of alkaloids from Delphinium species.

Methodology:

-

Extraction: The air-dried and powdered aerial parts of the Delphinium species (e.g., 10 kg) are extracted with 80% methanol (3 x 20 L) at room temperature for seven days in sealed glass containers.[1]

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.[1]

-

Acid-Base Partitioning: The crude extract is suspended in a 5% acidic aqueous solution (e.g., HCl or tartaric acid) and then partitioned with a non-polar solvent like petroleum ether to remove lipids and pigments. The aqueous layer is then basified to a pH of approximately 9-10 with a base (e.g., ammonia (B1221849) solution) and subsequently extracted with a chlorinated solvent such as chloroform or dichloromethane (B109758) to obtain the crude alkaloid fraction.[1]

Isolation of Guanfu Base A from Aconitum coreanum

This protocol details a highly effective method for the isolation of Guanfu Base A, a clinically relevant antiarrhythmic alkaloid, from the roots of Aconitum coreanum.

Experimental Workflow for Guanfu Base A Isolation

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemistry and biological activities of this compound-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Diterpenoid Alkaloids from Consolida regalis S. F.Gray subsp.paniculata (Host) Soo var. paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analyses of phytochemical compounds in the flowers and leaves of Spiraea japonica var. fortunei using UV-VIS, FTIR, and LC-MS techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Hetisine Biosynthesis Pathway in Aconitum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of hetisine, a C20-diterpenoid alkaloid found in various Aconitum species. This compound and its derivatives are of significant pharmacological interest due to their potential therapeutic applications, including antiarrhythmic activities. This document outlines the current understanding of the biosynthetic pathway, presents quantitative data from recent studies, details relevant experimental protocols, and provides visual diagrams to elucidate key processes.

Introduction to this compound and Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) are a large and structurally complex class of specialized metabolites characteristic of the Aconitum (monkshood) and Delphinium (larkspur) genera.[1] Based on their carbon skeleton, they are broadly classified into C18, C19, and C20 types. This compound belongs to the C20-diterpenoid alkaloids and is characterized by a complex heptacyclic hetisane skeleton.[1][2] Biosynthetically, this compound-type alkaloids are derived from atisine-type precursors.[3][4] The formation of the hetisane skeleton from an atisine-type precursor is proposed to involve the formation of a C(14)–C(20) bond and a subsequent N–C(6) linkage, likely through a Mannich reaction followed by cyclization.[3][5] Understanding this pathway is crucial for the potential biotechnological production of these valuable compounds.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into three major stages:

-

Formation of the Diterpene Precursor (GGPP): Like all diterpenoids, the pathway begins with the synthesis of the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways.[6][7]

-

Formation of the Atisine (B3415921) Skeleton: GGPP is cyclized by diterpene synthases (diTPS) to form the tetracyclic atisane (B1241233) skeleton. This is a two-step process involving Class II diTPSs (copalyl diphosphate (B83284) synthases, CPS) and Class I diTPSs (kaurene synthase-like, KSL) enzymes.[8][9] The resulting ent-atiserene hydrocarbon is then believed to undergo oxidation and amination, with L-serine being a likely nitrogen source, to form the atisine skeleton.[10]

-

Conversion of Atisine-type Precursors to this compound: This is the least understood part of the pathway. It involves significant oxidative modifications and intramolecular bond formations to convert the atisine skeleton into the rigid, cage-like hetisane structure. Recent research has identified candidate cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs) that likely catalyze these complex reactions.[8][11]

Below is a diagrammatic representation of the proposed this compound biosynthetic pathway.

Quantitative Data

Transcriptomic and metabolomic studies have provided valuable quantitative insights into the biosynthesis of diterpenoid alkaloids in Aconitum. The following tables summarize key findings from various studies.

Table 1: Relative Gene Expression of Candidate Biosynthetic Genes in Aconitum Species

| Gene Class | Gene Name/ID | Species | Tissue/Condition | Fold Change/Expression Level | Reference |

| CPS | AcCPS1 | A. carmichaelii | Fibrous root vs. other tissues | Specifically expressed | [8] |

| KSL | AcKSL2-1 | A. carmichaelii | High expression in underground tissues | Key enzyme in DA biosynthesis | [8] |

| KSL | AcKSL2-2 | A. carmichaelii | High expression in underground tissues | Key enzyme in DA biosynthesis | [8] |

| CYP450 | Multiple | A. pendulum | Leaves/Stems vs. Flowers | Higher expression in leaves/stems | [12] |

| CYP450 | ApCYP1, ApCYP72 | A. pendulum | Correlated with turupellin | Positive correlation | [12] |

| BAHD | ApBAHD9, ApBAHD10 | A. pendulum | Correlated with aconitine | Positive correlation | [12] |

| CPR | AvCPR1, AvCPR2 | A. vilmorinianum | All tissues | Constitutively expressed | [13] |

Table 2: Metabolite Content in Aconitum Species

| Metabolite | Species | Tissue | Content (% dry weight or relative) | Reference |

| Diester DAs (Total) | A. carmichaelii | Lateral Roots | Highest content (0.01-0.27%) | [6] |

| Diester DAs (Total) | A. carmichaelii | Leaves | Lowest content | [6] |

| Atisine | A. gymnandrum | Root | 595.79 µg/g | [11] |

| Diterpenoid Alkaloids | A. pendulum | Flowers, Leaves, Stems | Varied relative abundance | [12] |

Key Enzymes and Their Putative Functions

Elucidation of the this compound pathway relies on the identification and functional characterization of key enzyme families.

-

Diterpene Synthases (CPS and KSL): These enzymes are responsible for creating the foundational carbon skeleton. In Aconitum carmichaelii, several CPS and KSL genes have been identified and functionally characterized to produce ent-atiserene, the precursor to atisine-type alkaloids.[8][9]

-

Cytochrome P450 Monooxygenases (CYP450s): This vast enzyme superfamily is crucial for the oxidative modifications (e.g., hydroxylation, epoxidation) that decorate the diterpenoid skeleton, creating immense structural diversity.[8][14] Transcriptome analyses of various Aconitum species have identified hundreds of candidate CYP450 genes.[7][12] Recent work has functionally characterized several multifunctional P450s from A. carmichaelii and A. coreanum that catalyze oxidations at multiple sites on the ent-atiserene and ent-kaurene (B36324) scaffolds.[8] These are strong candidates for the enzymes that perform the initial oxidative steps leading from the atisine scaffold towards this compound.

-

2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): Alongside CYP450s, 2-ODDs are another major class of oxidative enzymes in plant specialized metabolism.[15] Co-expression analysis in Aconitum gymnandrum has implicated several 2-ODD genes in atisine biosynthesis, likely involved in hydroxylation or other oxidative rearrangements.[11]

-

BAHD Acyltransferases: This family of enzymes is responsible for the acylation (e.g., acetylation, benzoylation) of the alkaloid core, which is often critical for the toxicity and pharmacological activity of aconitine-type DAs.[12]

-

Transcription Factors: The regulation of the pathway is controlled by various transcription factors. Jasmonate-responsive transcription factors from families such as AP2/ERF, bHLH, MYB, and WRKY are known to regulate alkaloid biosynthesis in plants and are likely involved in controlling the expression of this compound biosynthetic genes.[16][17]

Experimental Protocols

This section provides generalized methodologies for key experiments used to investigate the this compound biosynthetic pathway.

Transcriptome Analysis and Candidate Gene Identification

This workflow is used to identify genes that are co-expressed with the production of this compound and its precursors.

Protocol: Total RNA Extraction

-

Homogenization: Flash-freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Lysis: Add 1 mL of TRIzol reagent to the powdered tissue and vortex thoroughly. Incubate at room temperature for 5 minutes.

-

Phase Separation: Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Washing: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Solubilization: Air-dry the pellet for 5-10 minutes. Dissolve the RNA in an appropriate volume of RNase-free water.

-

Quality Control: Assess RNA integrity using an Agilent Bioanalyzer and quantify using a NanoDrop spectrophotometer.

Functional Characterization of Candidate Enzymes

This involves expressing the candidate gene in a heterologous system (e.g., yeast, E. coli) and testing its enzymatic activity with putative substrates.

Protocol: Heterologous Expression of a Candidate Aconitum CYP450 in Yeast

-

Gene Cloning: Amplify the full-length open reading frame (ORF) of the candidate CYP450 gene from Aconitum cDNA. Clone the ORF into a yeast expression vector (e.g., pYES-DEST52). Co-transform the expression vector along with a vector containing a cytochrome P450 reductase (CPR) from a suitable plant (e.g., Arabidopsis thaliana) into a suitable yeast strain (e.g., WAT11).

-

Yeast Culture: Grow the transformed yeast in selective media (e.g., SC-Ura-Trp) to an OD600 of ~0.8.

-

Protein Expression: Induce protein expression by transferring the culture to a galactose-containing medium (e.g., YPGE). Grow for 24-48 hours at a lower temperature (e.g., 20-25°C).

-

Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an extraction buffer. Lyse the cells using glass beads and vortexing. Centrifuge at low speed to remove cell debris, then ultracentrifuge the supernatant at 100,000 x g to pellet the microsomes.

-

Enzyme Assay: Resuspend the microsomal pellet in a reaction buffer. Add the putative substrate (e.g., an atisine-type alkaloid) and an NADPH-regenerating system. Incubate the reaction at 30°C for 1-2 hours.

-

Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract by UPLC-MS/MS to identify and quantify the enzymatic product.[8]

Metabolite Profiling by UPLC-MS/MS

This is the primary method for identifying and quantifying diterpenoid alkaloids in plant extracts.

Protocol: UPLC-MS/MS Analysis of this compound and Precursors

-

Sample Extraction: Weigh ~10 mg of dried, powdered plant material. Add 1.5 mL of 50% methanol. Sonicate for 30 minutes. Centrifuge to pellet debris and filter the supernatant through a 0.22 µm syringe filter.[11]

-

Chromatographic Separation:

-

System: Waters ACQUITY UPLC or similar.

-

Column: ACQUITY UPLC CSH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).[11]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-20 minutes to elute compounds of increasing hydrophobicity.

-

Flow Rate: 0.3-0.4 mL/min.

-

Column Temperature: 40-45°C.

-

-

Mass Spectrometry Detection:

-

System: A tandem quadrupole (QqQ) or Q-TOF mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for each analyte. For untargeted analysis, a full scan mode is used.

-

Data Analysis: Quantify analytes by comparing peak areas to those of authentic standards.

-

Regulatory Network and Future Directions

The regulation of this compound biosynthesis is complex and involves a network of transcription factors that respond to developmental cues and environmental stimuli, such as jasmonate signaling.[16] While several transcription factor families have been implicated in general alkaloid biosynthesis, the specific regulators for the this compound pathway in Aconitum remain to be identified.

Future research should focus on:

-

Functional characterization of the candidate CYP450s and 2-ODDs identified in transcriptomic studies to pinpoint the enzymes responsible for the conversion of atisine-type precursors to the this compound skeleton.

-

In vitro reconstitution of the later stages of the pathway to definitively confirm the function of each enzyme.[4]

-

Identification and characterization of the specific transcription factors that regulate the expression of key biosynthetic genes in the pathway.

-

Metabolic engineering in heterologous hosts like yeast or Nicotiana benthamiana to enable sustainable production of this compound and its derivatives for pharmacological research and development.

This guide summarizes the current knowledge of this compound biosynthesis, highlighting the significant progress made through omics approaches while also underscoring the key questions that remain to be answered. The provided methodologies offer a framework for researchers to further unravel this intricate and important metabolic pathway.

References

- 1. Aconitum coreanum and processed products on its base prevent stroke via the PI3K/Akt and KEAP1/NRF2 in the in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and biological activities of this compound-type diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Chemistry and biological activities of this compound-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Transcriptome analysis of Aconitum carmichaelii and exploration of the salsolinol biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Divergent multifunctional P450s-empowered biosynthesis of bioactive tripterifordin and cryptic atiserenoids in Aconitum implies convergent evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional identification of the terpene synthase family involved in diterpenoid alkaloids biosynthesis in Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cloning and Functional Characterization of NADPH-Cytochrome P450 Reductases in Aconitum vilmorinianum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Discovery and Isolation of Hetisine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hetisine is a complex C20-diterpenoid alkaloid characterized by a heptacyclic hetisane skeleton. Its discovery in the 1940s marked a significant achievement in natural product chemistry, though its intricate structure remained a puzzle for nearly two decades. This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, detailing the pioneering work of its initial isolation and the subsequent definitive structural elucidation. The document outlines the experimental protocols employed in its extraction and purification and presents key quantitative data in a structured format. Furthermore, this guide utilizes graphical representations to illustrate the experimental workflow and the logical progression of its structural analysis, offering a valuable resource for researchers in natural product chemistry and drug development.

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, is a rich source of structurally diverse and biologically active diterpenoid alkaloids.[1][2] These compounds have long been a subject of fascination for chemists and pharmacologists due to their complex molecular architectures and potent physiological effects. Among the various classes of alkaloids isolated from Aconitum species, the C20-diterpenoid alkaloids are particularly notable for their intricate polycyclic systems.[1]

This compound stands as a prominent member of this class, distinguished by its unique and complex heptacyclic hetisane framework.[1] While the first this compound-type diterpenoid alkaloid, paniculatine, was reported in the early 1920s, the journey of this compound itself began in the 1940s.[1] Its discovery was a landmark in the study of Aconitum alkaloids, yet the complete unraveling of its three-dimensional structure would have to await the advent of more advanced analytical techniques nearly two decades later. This guide delves into the historical narrative of this compound's discovery, from its initial extraction to the confirmation of its molecular structure.

The Initial Discovery and Isolation of this compound

The first successful isolation of this compound was reported in 1942 by the American chemists Walter A. Jacobs and Lyman C. Craig.[3] Their seminal work, published in the Journal of Biological Chemistry, detailed the extraction and characterization of two new alkaloids, heteratisine (B1200425) and this compound, from the roots of Aconitum heterophyllum.[3] This plant species, native to the Himalayan region, was known in traditional medicine, but its chemical constituents were not fully understood.

Plant Material

The source material for the initial isolation of this compound was the dried and powdered roots of Aconitum heterophyllum Wall. ex Royle.[2][4] This particular species of Aconitum is noteworthy as it is considered to be relatively less toxic compared to other members of the genus, which are often highly poisonous.[3]

Experimental Protocol for Isolation

Based on the work of Jacobs and Craig and supplemented with modern adaptations for the extraction of diterpenoid alkaloids from Aconitum species, the following protocol outlines the key steps in the isolation of this compound.

A Technical Whitepaper on the Core Discovery and Isolation History of this compound

This section provides a detailed methodology for the isolation of this compound from Aconitum heterophyllum, based on the foundational work of Jacobs and Craig.

Part 1: Extraction of Total Alkaloids

-

Maceration and Percolation: The powdered roots of Aconitum heterophyllum are subjected to exhaustive extraction with a suitable organic solvent. Typically, ethanol (B145695) or a hydroalcoholic mixture is used for this purpose. The plant material is macerated in the solvent for an extended period, followed by percolation to ensure the efficient extraction of the alkaloidal content.[1]

-

Acid-Base Extraction: The resulting crude extract is then subjected to an acid-base liquid-liquid extraction to separate the alkaloids from neutral and acidic components.

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 1-5% sulfuric acid or hydrochloric acid).

-

This acidic solution is then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove non-basic compounds.

-

The aqueous layer, now containing the protonated alkaloids, is basified with a base such as ammonia (B1221849) or sodium carbonate to a pH of 9-10.

-

The free-base alkaloids are then extracted from the basified aqueous solution using an organic solvent like chloroform (B151607) or dichloromethane.

-

-

Concentration: The organic extracts containing the total alkaloids are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude total alkaloid mixture.

Part 2: Separation and Purification of this compound

-

Fractionation of the Crude Alkaloid Mixture: The crude alkaloid mixture obtained is a complex combination of various related compounds. To isolate this compound, a preliminary fractionation is performed. Jacobs and Craig utilized the differential solubility of the alkaloid salts in various solvents. For instance, the separation of atisine (B3415921) from other alkaloids in A. heterophyllum was achieved by leveraging the lower solubility of atisine hydrochloride in water. A similar principle of fractional crystallization and precipitation would have been applied to separate the different alkaloid fractions.

-

Crystallization of this compound: The fraction containing this compound is further purified by repeated crystallization from suitable solvents. Jacobs and Craig reported obtaining crystalline this compound, indicating that a high degree of purity was achieved through this classical purification technique. The choice of solvent for crystallization is critical and is often determined empirically.

Early Characterization and Quantitative Data

In their 1942 publication, Jacobs and Craig reported the initial physical and chemical properties of the newly isolated this compound. These data were crucial for the preliminary characterization of the compound and for establishing its novelty.

| Property | Reported Value (Jacobs and Craig, 1942) |

| Molecular Formula | C₂₀H₂₇NO₃ |

| Melting Point | 253-256 °C |

| Specific Rotation [α]D | +15° (in chloroform) |

| Elemental Analysis | C, 72.9%; H, 8.2%; N, 4.2% |

Table 1: Early Quantitative Data for this compound

The Challenge of Structural Elucidation and the Advent of X-ray Crystallography

Despite the successful isolation and preliminary characterization of this compound in 1942, its complex, polycyclic structure posed a significant challenge to the analytical techniques of the era. The chemical degradation methods and early spectroscopic techniques were insufficient to definitively determine the intricate arrangement of its seven rings.

The true structure of this compound was finally unveiled nearly two decades after its discovery, thanks to the powerful technique of single-crystal X-ray diffraction. In the late 1950s and early 1960s, the work of M. Przybylska and Leo Marion provided the definitive three-dimensional structure of this compound hydrobromide.[5] This was a landmark achievement that not only established the absolute configuration of this compound but also provided a solid foundation for understanding the chemistry of related diterpenoid alkaloids.

The X-ray analysis confirmed the heptacyclic hetisane skeleton, a unique and highly bridged system that accounted for the chemical properties observed by earlier researchers.[1]

Visualizing the Process

To better understand the workflow and logical progression of the discovery and characterization of this compound, the following diagrams are provided.

References

Technical Guide: Physical and Chemical Properties of Hetisine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hetisine hydrochloride is a diterpenoid alkaloid derived from plants of the Aconitum species.[1] It belongs to the this compound-type C20-diterpenoid alkaloids, a class of compounds known for their complex chemical structures and diverse pharmacological activities.[2][3] Notably, this compound hydrochloride has garnered significant interest for its potent antiarrhythmic properties, which are attributed to its interaction with various neuronal ion channels.[1][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound hydrochloride, details experimental protocols for their determination, and illustrates its mechanism of action.

Physicochemical Properties

The following tables summarize the available quantitative and qualitative data for the physical and chemical properties of this compound hydrochloride.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 149926-20-5 | [1] |

| Molecular Formula | C₂₀H₂₇NO₃·HCl | [1] |

| Molecular Weight | 365.89 g/mol | [1] |

| Appearance | White solid/Powder | [4] |

| Melting Point | 290 °C (decomposition) | [4] |

| ~325 °C (decomposition) |

Note: Conflicting melting point data has been reported.

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Soluble | [4] |

| Methanol | Not well soluble | [4] |

| Ethanol | Not well soluble | [4] |

Spectral Data

Detailed spectral data for this compound hydrochloride are not widely published. This section outlines the expected spectral characteristics based on the known structure and provides general protocols for obtaining this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the numerous protons in the polycyclic structure. Key signals would include those for the methyl group, olefinic protons of the exocyclic double bond, and protons on carbons bearing hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will display 20 distinct signals corresponding to the carbon skeleton of the this compound molecule. The chemical shifts will be indicative of the different carbon environments, such as quaternary carbons, methines, methylenes, and the carbons of the double bond and those attached to heteroatoms. A partial list of 13C NMR chemical shifts for a related compound, "this compound rearrangement product A," is available and can provide some reference points.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound hydrochloride would be expected to show characteristic absorption bands for its functional groups:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

N-H stretching: A band in the region of 3000-3300 cm⁻¹ for the protonated amine.

-

C-H stretching: Bands in the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=C stretching: A peak around 1640-1680 cm⁻¹ corresponding to the exocyclic double bond.

-

C-O stretching: Bands in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound hydrochloride would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern would be complex due to the polycyclic nature of the molecule and would likely involve the loss of water, and characteristic cleavages of the ring system.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound hydrochloride.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Add an excess amount of this compound hydrochloride powder to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.22 µm) is recommended.

-

Dilute the clear supernatant with an appropriate solvent.

-

Quantify the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Single-Crystal X-ray Diffraction

This technique is used to determine the precise three-dimensional atomic structure of a crystalline solid.

Protocol:

-

Crystal Growth: Grow single crystals of this compound hydrochloride suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Crystal Selection and Mounting: Select a well-formed, single crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head.

-

Data Collection: Mount the goniometer head on a single-crystal X-ray diffractometer. Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.

-

Deposit the final structural data in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

NMR, FT-IR, and MS Analysis

4.3.1 NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse sequences are used for 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structure elucidation and signal assignment.

4.3.2 FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of this compound hydrochloride with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

4.3.3 Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by HPLC (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass of the molecular ion and its fragments. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways.

Mechanism of Action and Signaling Pathway

This compound hydrochloride exerts its antiarrhythmic effects primarily by modulating the function of several key cardiac ion channels. It is considered a multi-ion channel blocker, affecting sodium, potassium, and calcium channels. This multi-target action contributes to its efficacy in controlling cardiac arrhythmias.

Ion Channel Modulation

-

Sodium (Na⁺) Channels: this compound hydrochloride blocks voltage-gated sodium channels. This action reduces the rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the heart. This is a key mechanism for suppressing tachyarrhythmias that arise from re-entry circuits.

-

Potassium (K⁺) Channels: By blocking certain potassium channels, this compound hydrochloride can prolong the repolarization phase of the cardiac action potential. This increases the effective refractory period, making the cardiac tissue less susceptible to premature or rapid re-excitation.

-

Calcium (Ca²⁺) Channels: Inhibition of L-type calcium channels by this compound hydrochloride can reduce the influx of calcium into cardiac cells. This can lead to a decrease in heart rate and contractility.

The following diagram illustrates the proposed mechanism of action of this compound hydrochloride on cardiac ion channels.

Experimental Workflow for Ion Channel Activity

The following diagram outlines a typical experimental workflow to assess the effect of this compound hydrochloride on a specific ion channel using patch-clamp electrophysiology.

References

Quantitative Data Presentation: Inhibitory Activity on Ion Channels

An In-depth Technical Guide on the Core Mechanism of Action of Hetisine on Neuronal Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a C20-diterpenoid alkaloid characterized by a complex heptacyclic hetisane skeleton.[1] Found in plants of the Aconitum and Delphinium genera, this compound and its structural analogues, known as this compound-type diterpenoid alkaloids (DAs), have garnered scientific interest for their diverse biological activities, including antiarrhythmic and antitumor properties.[1][2][3] While the effects of some diterpenoid alkaloids on the central nervous system are documented, a detailed understanding of this compound's specific mechanism of action on neuronal ion channels remains an area of active investigation.[4][5] This technical guide synthesizes the available data on this compound and its closely related analogues to provide a comprehensive overview of its putative effects on neuronal ion channel physiology. Given the limited direct research on this compound's neuronal effects, this guide incorporates data from the most closely studied this compound-type alkaloid, Guan-fu Base A (GFA), to infer potential mechanisms and provide a framework for future research.

The primary mechanism of action for many diterpenoid alkaloids involves the modulation of voltage-gated ion channels, particularly sodium (Nav), potassium (Kv), and calcium (Cav) channels, which are fundamental to neuronal excitability and signaling.[6][7] This guide will present quantitative data from electrophysiological studies on this compound-type alkaloids, detail experimental protocols for investigating these interactions, and provide visualizations of the proposed signaling pathways and experimental workflows.

Direct quantitative data on the effects of this compound on specific neuronal ion channel subtypes is not yet available in the published literature. However, electrophysiological studies on cardiac myocytes provide valuable insights into its potential interactions. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its close structural analogue, Guan-fu Base A (GFA), on various ion channels. This data serves as a critical reference for understanding the potential potency and selectivity of this compound-type alkaloids.

Table 1: Inhibitory Activity of this compound on Cardiac Sodium Channels

| Compound | Ion Channel Current | IC50 (µM) | Test System |

| This compound | Sodium Current | 75.72 | Guinea Pig Ventricular Myocytes |

Data sourced from a study on the sodium current inhibitory effects of compounds isolated from Aconitum coreanum.

Table 2: Inhibitory Activity of Guan-fu Base A (GFA) on Cardiac Ion Channels

| Ion Channel Target | Current Type | IC50 (µM) | Test System |

| Voltage-gated Sodium Channel | Late Sodium Current (INa,L) | 1.57 ± 0.14 | Guinea Pig Ventricular Myocytes |

| Voltage-gated Sodium Channel | Transient Sodium Current (INa,T) | 21.17 ± 4.51 | Guinea Pig Ventricular Myocytes |

| hERG Potassium Channel | Rapid Delayed Rectifier Potassium Current (IKr) | 273 ± 34 | Not Specified |

| hERG (Kv11.1) | IhERG | 1640 (1.64 mM) | HEK293 Cells |

| Kv1.5 Potassium Channel | Ultra-rapid Delayed Rectifier Potassium Current (IKur) | >200 (20.6% inhibition at 200 µM) | Not Specified |

This data indicates that GFA is a potent and selective inhibitor of the late sodium current in cardiac myocytes, a property often associated with antiarrhythmic effects.[8][9] The significantly higher IC50 values for other channels suggest a degree of selectivity.[8][9]

Proposed Mechanism of Action on Neuronal Ion Channels

Based on the broader family of Aconitum alkaloids, this compound is presumed to act as a blocker of voltage-gated sodium channels.[10] Unlike aconitine, which is a potent activator of these channels, this compound-type alkaloids are generally less toxic and exhibit inhibitory properties.[7][10] The inhibitory action on sodium channels would lead to a decrease in neuronal excitability. This could be achieved by direct occlusion of the channel pore or by modulating the channel's gating kinetics, for instance, by stabilizing the inactivated state. The selective inhibition of the late sodium current by GFA suggests a state-dependent binding mechanism, where the alkaloid may have a higher affinity for the open or inactivated state of the channel over the resting state.

The following diagram illustrates the proposed direct inhibitory action of this compound on a neuronal voltage-gated sodium channel.

References

- 1. Chemistry and biological activities of this compound-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropharmacological Potential of Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Antiarrhythmic ionic mechanism of Guanfu base A--Selective inhibition of late sodium current in isolated ventricular myocytes from guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

Hetisine: A Technical Guide for Researchers

COMPOUND IDENTIFICATION

| Identifier | Value |

| Compound Name | Hetisine |

| CAS Number | 149926-20-5 (for this compound Hydrochloride) |

| Molecular Formula | C₂₀H₂₇NO₃[1] |

| Molecular Weight | 329.4 g/mol |

| Molecular Formula (HCl Salt) | C₂₀H₂₇NO₃•HCl |

| Molecular Weight (HCl Salt) | 365.89 g/mol |

Introduction

This compound is a C₂₀-diterpenoid alkaloid characterized by a complex heptacyclic hetisane skeleton.[2][3] As a member of the this compound-type diterpenoid alkaloids (DAs), it is predominantly isolated from plants of the Aconitum and Delphinium genera.[2] These compounds have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities. Pharmacological studies have revealed a broad spectrum of actions for this compound-type DAs, including antiarrhythmic, antitumor, antimicrobial, and insecticidal properties.[2][3][4][5] Notably, they exhibit prominent antiarrhythmic effects with lower toxicity compared to other diterpenoid alkaloids like aconitine, highlighting their potential in drug discovery and development.[2]

This technical guide provides an in-depth overview of this compound, focusing on its pharmacological activities, underlying mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Pharmacological Activities and Quantitative Data

This compound and related alkaloids have been evaluated for a range of biological activities. The following tables summarize the available quantitative data.

Antitumor Activity

A number of this compound-type DAs have been assessed for their cytotoxic effects against various human cancer cell lines.[4]

| Compound | Cell Line | Activity | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) |

| Trichodelphinine C | A549 (Lung) | Cytotoxicity | 18.64 | Doxorubicin | 0.60 |

| Trichodelphinine E | A549 (Lung) | Cytotoxicity | 12.03 | Doxorubicin | 0.60 |

| Nagaconitine D | SK-OV-3 (Ovarian) | Cytotoxicity | 32.1 | Cisplatin | 11.6 |

| Acylated Kobusine Derivative | A549 (Lung) | Cytotoxicity | 3.1 - 20.1 | - | - |

| Acylated Kobusine Derivative | DU145 (Prostate) | Cytotoxicity | 3.1 - 20.1 | - | - |

| Acylated Kobusine Derivative | KB (Nasopharyngeal) | Cytotoxicity | 3.1 - 20.1 | - | - |

| Acylated Kobusine Derivative | KB-VIN (Vincristine-resistant) | Cytotoxicity | 3.1 - 20.1 | Paclitaxel | - |

| Guan-fu Base A | - | Antiarrhythmic | 41.17 | Acehytisine hydrochloride | 78.26 |

| Guan-fu Base G | - | Antiarrhythmic | 23.81 | Acehytisine hydrochloride | 78.26 |

| This compound | - | Antiarrhythmic | 75.72 | Acehytisine hydrochloride | 78.26 |

Insecticidal and Antifeedant Activity

| Compound | Organism | Activity | Value |

| Cardiodine | Spodoptera littoralis | Antifeedant | EC₅₀: 4.4 µg cm⁻² |

| Cardiopetamine | Spodoptera littoralis | Antifeedant | EC₅₀: 5.5 µg cm⁻² |

| 15β-hydroxy-hetisinone | Spodoptera littoralis | Antifeedant | EC₅₀: 23.7 µg cm⁻² |

| A this compound-type DA with a ketone at C-13 | Sf9 cells | Cytotoxicity | LD₅₀: 5.3 mg mL⁻¹ |

| A this compound-type DA with a ketone at C-13 | CHO cells | Cytotoxicity | LD₅₀: 12.5 mg mL⁻¹ |

| This compound | Tribolium castaneum | Repellency | 59.12% at 3 mg mL⁻¹ |

Mechanisms of Action and Signaling Pathways

The diverse biological effects of this compound-type alkaloids are attributed to their interaction with various cellular targets and signaling pathways.

Modulation of Ion Channels

A primary mechanism underlying the antiarrhythmic effects of this compound-type DAs is their ability to modulate the function of various ion channels. Guan-fu base A, a prominent this compound-type alkaloid, has been identified as a multi-ion channel blocker, affecting sodium, calcium, and potassium channels, as well as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel.[3][5] Hetisinone has also been shown to have a moderate inhibitory effect on the Nav 1.2 channel.[4] This modulation of ion channel activity alters the electrophysiological properties of cardiac cells, thereby contributing to the antiarrhythmic effect.

PI3K/Akt Signaling Pathway

Some derivatives of this compound-type alkaloids have been shown to influence cell survival and proliferation pathways. For instance, a pseudokobusine (B1213284) derivative was found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) while enhancing the phosphorylation of phosphoinositide 3-kinase (PI3K). The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Activation of this pathway can lead to the inhibition of apoptosis and promotion of cell cycle progression.

NF-κB Signaling Pathway

While direct evidence for this compound is still emerging, related alkaloids have demonstrated inhibitory effects on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Chelidonine, another isoquinoline (B145761) alkaloid, has been shown to inhibit TNF-α-induced NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα, and subsequently blocking the nuclear translocation of NF-κB subunits.[6]

References

- 1. This compound | C20H27NO3 | CID 441736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemistry and biological activities of this compound-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and biological activities of this compound-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07173D [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Diversity of Hetisine-Type C20-Diterpenoid Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural diversity, classification, and analysis of hetisine-type C20-diterpenoid alkaloids. It is intended for researchers in natural product chemistry, pharmacology, and drug development seeking to understand the complex chemical features and therapeutic potential of this significant class of compounds.

Introduction to this compound-Type Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) are a large and structurally complex class of natural products primarily found in plants from the genera Aconitum, Delphinium, and Consolida within the Ranunculaceae family, as well as the genus Spiraea in the Rosaceae family.[1][2] These compounds are renowned for their intricate polycyclic skeletons and significant pharmacological activities, including anti-inflammatory, analgesic, antiarrhythmic, and antitumor effects.[1][2][3][4]

Among the various subclasses of DAs, the C20-diterpenoid alkaloids are notable for their skeletal diversity. The this compound-type, a major C20-DA subtype, is characterized by a complex heptacyclic hetisane skeleton.[1][2] This core structure is biosynthetically derived from atisine-type precursors through the formation of C(14)–C(20) and N–C(6) bonds.[1][2] The structural diversity within this subtype arises primarily from the chemical state of the nitrogen atom and the variety of substituents on the core skeleton.[1][2][5] As of recent reviews, 157 naturally occurring this compound-type DAs have been identified, highlighting the richness of this chemical family.[1][2][3][4][5]

The Hetisane Core and Structural Classification

The foundational structure of all this compound-type alkaloids is the hetisane skeleton, a rigid heptacyclic framework. The significant structural diversity within this group is systematically categorized based on the modification of the core nitrogen atom. This leads to four primary subtypes.[1][2][5]

Caption: Classification of this compound-type alkaloids based on the nitrogen atom's state.

The fusion of the A, B, and C rings is consistent across all this compound-type DAs, with an A/B trans fusion and a B/C cis fusion.[1][2]

Quantitative Overview of Structural Diversity

The 157 identified this compound-type alkaloids are distributed across the four main subtypes, with the amine subtype being the most populous. Their occurrence is concentrated in a few plant families.

Table 1: Distribution of this compound-Type Alkaloids by Structural Subtype

| Subtype | Number of Known Compounds | Percentage of Total |

|---|---|---|

| I: Amine | 94 | ~60% |

| II: N,O-Mixed Acetal | 55 | ~35% |

| III: N-Oxide | 4 | ~2.5% |

| IV: Quaternary Ammonium Bases | 4 (including salts) | ~2.5% |

Data sourced from a 2021 review which cataloged 157 compounds.[2]

Table 2: Botanical Distribution of this compound-Type Alkaloids

| Family | Genus | Number of Alkaloids |

|---|---|---|

| Ranunculaceae | Aconitum | >100 |

| Delphinium | >40 | |

| Consolida | Several | |

| Thalictrum | 1 | |

| Rosaceae | Spiraea | 11 |

Note: The total number exceeds 157 as some alkaloids are found in multiple genera.[1][2][5]

Biosynthetic Relationships

This compound-type alkaloids are not synthesized de novo but are derived from simpler C20-diterpenoid alkaloid precursors. It is generally accepted that the atisine-type skeleton is the foundational precursor, which undergoes intramolecular reactions to form the more complex hetidine and subsequently the this compound frameworks.

Caption: Biosynthetic pathway from atisane (B1241233) precursors to this compound-type alkaloids.

This pathway highlights a key structural transformation: an atisine-type DA undergoes a Mannich reaction to form a hetidine-type intermediate, followed by the linkage of the N–C(6) bond to yield the characteristic heptacyclic skeleton of this compound-type DAs.[2][6]

Experimental Protocols: Isolation and Structure Elucidation

The isolation and structural characterization of this compound-type alkaloids from plant sources require a systematic workflow involving extraction, chromatographic separation, and spectroscopic analysis.

Caption: General experimental workflow for alkaloid isolation and identification.

A. Extraction and Isolation Protocol (General)

-

Preparation of Plant Material : Air-dry and powder the relevant plant parts (e.g., roots, aerial parts).

-

Solvent Extraction : Macerate the powdered material with 95% ethanol containing a small amount of acid (e.g., 0.5% HCl) at room temperature for several days. Repeat the extraction process 2-3 times to ensure complete extraction of alkaloids.

-

Crude Alkaloid Preparation : Combine the extracts and evaporate the solvent under reduced pressure. Dissolve the residue in a 2-5% aqueous acid solution (e.g., H₂SO₄ or HCl). Filter the solution and wash the acidic solution with a nonpolar solvent like diethyl ether or chloroform (B151607) to remove neutral and weakly basic compounds.

-

Basification and Partition : Adjust the pH of the aqueous solution to 9-10 with a base (e.g., NH₄OH). Extract the liberated free alkaloids with a solvent such as chloroform or ethyl acetate.

-

Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate in vacuo to yield the crude alkaloid mixture.

B. Chromatographic Separation Protocol

-

Initial Fractionation : Subject the crude alkaloid mixture to column chromatography over silica (B1680970) gel or MCI gel. Elute with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (B129727) (e.g., CHCl₃-MeOH, 100:0 to 80:20).

-

Further Purification : Combine fractions containing similar compounds (monitored by TLC) and subject them to further separation using techniques like Sephadex LH-20 column chromatography (eluting with MeOH) to remove pigments and polymers.

-

High-Resolution Separation : Isolate individual compounds using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, often using a mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA).

C. Structure Elucidation Protocol

-

Mass Spectrometry (MS) : Determine the molecular weight and elemental formula using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS). Analyze fragmentation patterns using MS/MS to infer structural motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

1D NMR : Acquire ¹H and ¹³C NMR spectra to identify the number and types of protons and carbons. DEPT-135 experiments are used to distinguish between CH, CH₂, and CH₃ groups.[7]

-

2D NMR : Use techniques like COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C connectivities, which is crucial for assembling the polycyclic skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry of the molecule.

-

-

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the complete 3D structure and absolute configuration.[2]

Pharmacological Significance and Future Directions

This compound-type DAs exhibit a wide range of biological activities, with antiarrhythmic and antitumor properties being particularly prominent.[1][2][4] Notably, Guan-fu Base A (also known as Acehytisine) has been developed into an antiarrhythmic drug, highlighting the therapeutic potential of this class.[2] Their low toxicity compared to other diterpenoid alkaloids, such as the aconitine-type, makes them attractive lead compounds for drug discovery.[1][2]

Future research should focus on:

-

Total Synthesis : Developing efficient synthetic routes to access rare this compound alkaloids and their analogs for structure-activity relationship (SAR) studies.[8][9][10][11][12][13]

-

Mechanism of Action : Elucidating the molecular targets and signaling pathways responsible for their pharmacological effects.

-

Exploration of Biodiversity : Investigating under-explored plant species to discover novel this compound-type structures.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Chemistry and biological activities of this compound-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and biological activities of this compound-type diterpenoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A Benzyne Insertion Approach to this compound-Type Diterpenoid Alkaloids: Synthesis of Cossonidine (Davisine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Role of Hetisine in Traditional Chinese Medicine: A Technical Guide for Researchers

Abstract

Hetisine, a C20-diterpenoid alkaloid predominantly found in plants of the Aconitum and Delphinium genera, represents a significant component of traditional Chinese medicine (TCM). The herbs containing this compound, most notably Fuzi (the processed lateral root of Aconitum carmichaelii), have been used for centuries to treat a variety of ailments. Modern pharmacological studies have begun to elucidate the mechanisms behind these traditional uses, revealing a range of biological activities including cardiotonic, antiarrhythmic, anti-inflammatory, and antitumor effects. This technical guide provides an in-depth overview of this compound's role in TCM, its pharmacological properties, and the experimental methodologies used to investigate its effects. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction to this compound and its Traditional Chinese Medicine Context

This compound is a prominent member of the this compound-type C20-diterpenoid alkaloids, characterized by a complex heptacyclic hetisane skeleton.[1][2] In the framework of Traditional Chinese Medicine, this compound is not used in its pure form but is a key constituent of several important medicinal herbs. The most notable of these is Fuzi (附子), the processed lateral root of Aconitum carmichaelii Debx.[3][4]

According to TCM theory, Fuzi is considered to have "hot" properties and is associated with the heart, kidney, and spleen meridians.[5] Its primary traditional functions include reviving depleted Yang, warming the spleen and kidney, and dispelling cold to alleviate pain.[5] Due to the inherent high toxicity of raw aconite roots, which contain potent cardiotoxic and neurotoxic diester-diterpenoid alkaloids like aconitine, Fuzi must undergo extensive processing (Paozhi) before it is deemed safe for clinical use.[6][7] These traditional processing methods, such as steaming and boiling, are designed to hydrolyze the highly toxic diester alkaloids into less toxic monoester derivatives, thereby reducing toxicity while preserving therapeutic efficacy.[1][7]

Fuzi is a component of many famous classical TCM formulas, including Sini Decoction, which is used for emergency treatment of syncope due to Yang collapse, and Zhenwu Decoction, employed for kidney Yang deficiency and edema.[3][8]

Pharmacological Activities of this compound and Related Alkaloids

Modern research has identified a wide array of pharmacological effects for this compound and other this compound-type alkaloids, providing a scientific basis for their traditional applications. These activities include antiarrhythmic, antitumor, and antimicrobial effects.[9]

Antiarrhythmic Effects

One of the most prominent and well-studied activities of this compound-type alkaloids is their antiarrhythmic effect.[9] This action is primarily attributed to the blockade of voltage-dependent sodium channels in cardiomyocytes.[9] By inhibiting the sodium current, these compounds can suppress arrhythmias.[9]

Antitumor Activity

A number of this compound-type diterpenoid alkaloids have demonstrated cytotoxic activities against various human cancer cell lines.[9][10] The antitumor effects are believed to be mediated through the induction of apoptosis and cell cycle arrest.[11]

Antimicrobial and Antiviral Activities

Certain this compound-type alkaloids have shown inhibitory effects against a range of bacteria and fungi.[9] Additionally, some compounds have exhibited antiviral properties.[7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

Table 1: Cytotoxicity of this compound-Type Diterpenoid Alkaloids

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | - | - | - |

| Pseudokobusine (68) | A549 (Lung) | >40 | [10] |

| Pseudokobusine (68) | DU145 (Prostate) | >40 | [10] |

| Pseudokobusine (68) | KB (Nasopharyngeal) | >40 | [10] |

| Kobusine Derivative (34-8) | A549 (Lung) | 5.3 | [10] |

| Kobusine Derivative (34-10) | A549 (Lung) | 5.0 | [10] |

| Trichodelphinine A (32) | A549 (Lung) | 52.8 | [9] |

| Trichodelphinine B (33) | A549 (Lung) | 18.64 | [9] |

| Trichodelphinine E (38) | A549 (Lung) | 12.03 | [9] |

| 2-O-cinnamoyl this compound | MCF-7 (Breast) | 7.58 | [12] |

| 2-O-cinnamoyl this compound | MCF-7/ADR (Breast, Adriamycin-resistant) | 7.02 | [12] |

Table 2: Antiarrhythmic Activity of this compound-Type Diterpenoid Alkaloids

| Compound | Assay | IC50 (µM) | Reference |

| This compound (13) | Sodium Current Inhibition (guinea pig ventricular myocytes) | 75.72 | [9] |

| Guan-fu base A (49) | Sodium Current Inhibition (guinea pig ventricular myocytes) | 41.17 | [9] |

| Guan-fu base G (53) | Sodium Current Inhibition (guinea pig ventricular myocytes) | 23.81 | [9] |

| Guan-fu base S (91) | Sodium Current Inhibition (guinea pig ventricular myocytes) | 3.48 | [9] |

| Guan-fu base Q (126) | Sodium Current Inhibition (guinea pig ventricular myocytes) | 82.65 | [9] |

Table 3: Acute Toxicity of this compound-Type Diterpenoid Alkaloids

| Alkaloid | LD50 (mg/kg, i.p. in mice) | Reference |

| Guan-fu base A (49) | 185.5 | [9] |

| Alkaloid 59 | 12.8 | [9] |

| Alkaloid 52 | 34.1 | [9] |

| This compound (13) | 26.2 | [9] |

| Alkaloid 4 | 68.0 | [9] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's pharmacological effects.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 72 hours).[13]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 to 4 hours at 37°C.[13][14]

-

Formazan (B1609692) Solubilization: After the incubation period, remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[13]

-

Absorbance Reading: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiarrhythmic Activity Assessment: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is employed to measure ion currents, such as the sodium current, across the membrane of single cardiomyocytes.

Protocol:

-

Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., guinea pig) through enzymatic digestion.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution.[15]

-

Seal Formation: Approach a single myocyte with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[15]

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.[15]

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -70 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.[15]

-

Data Acquisition: Record the resulting ionic currents using a patch-clamp amplifier and appropriate data acquisition software.

-

Drug Application: Perfuse the cell with a solution containing the test compound (e.g., this compound) at various concentrations and record the changes in the sodium current.

-

Data Analysis: Analyze the dose-dependent inhibition of the sodium current to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

While the direct molecular targets of this compound are still under investigation, studies on related Aconitum alkaloids suggest the involvement of key signaling pathways in their pharmacological effects. The following diagrams illustrate these putative pathways.

Note: The signaling pathway diagrams are illustrative and based on the known activities of related Aconitum alkaloids. Direct experimental evidence for the specific effects of this compound on these pathways requires further investigation.

Conclusion and Future Directions

This compound, a key active constituent of traditionally used Chinese herbs like Fuzi, exhibits a range of promising pharmacological activities. Its antiarrhythmic and antitumor properties, in particular, warrant further investigation for potential drug development. The traditional knowledge of TCM, especially regarding the processing of Aconitum roots to reduce toxicity, provides a valuable foundation for the safe and effective use of these potent natural products.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: A systematic evaluation of a wider range of this compound derivatives against various disease models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound.

-

Toxicology and Safety Assessment: In-depth toxicological studies to establish safe dosage ranges and understand the mechanisms of toxicity.

-

Synergistic Effects in TCM Formulas: Investigating the synergistic or antagonistic interactions of this compound with other compounds in traditional herbal formulations.

By integrating the wisdom of traditional Chinese medicine with modern scientific methodologies, the full therapeutic potential of this compound and its derivatives can be explored and harnessed for the development of novel therapeutics.

References

- 1. Unveiling Dynamic Changes of Chemical Constituents in Raw and Processed Fuzi With Different Steaming Time Points Using Desorption Electrospray Ionization Mass Spectrometry Imaging Combined With Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Deciphering structure-composition-efficacy transformation in processed Fuzi: an integrated SEM, XRD, metabolomics, and pharmacodynamics approach [frontiersin.org]

- 3. Frontiers | Processed lateral root of Aconitum carmichaelii Debx.: A review of cardiotonic effects and cardiotoxicity on molecular mechanisms [frontiersin.org]

- 4. On the Famous Traditional Chinese Medicine “Fu Zi”: Discovery, Research, and Development of Cardioactive Constituent Mesaconine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inspired by an ancient Chinese Medicine prescription: the modern significance and potential of Yiyi Fuzi Baijiang San in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]